2,5-Dimethyl-3-(2-methylbutyl)pyrazine

Description

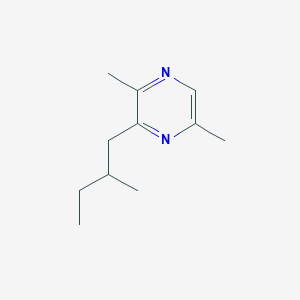

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-3-(2-methylbutyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-5-8(2)6-11-10(4)12-7-9(3)13-11/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMKFUTVMIEDJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC1=NC(=CN=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342124 | |

| Record name | 2,5-Dimethyl-3-(2-methylbutyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72668-36-1 | |

| Record name | 2,5-Dimethyl-3-(2-methylbutyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Distributional Patterns of 2,5 Dimethyl 3 2 Methylbutyl Pyrazine

Natural Matrix Investigations for 2,5-Dimethyl-3-(2-methylbutyl)pyrazine

Identification in Biotic Sources

Research into the chemical ecology of insects has led to the identification of this compound as a component of glandular secretions in certain species. Notably, it is a constituent of the defensive spray of the phasmid insect Phyllium westwoodii, also known as the leaf insect. When disturbed, this insect releases an opaque liquid from its prothoracic glands containing a mixture of pyrazines, including this compound, alongside 3-isobutyl-2,5-dimethylpyrazine and 2,5-dimethyl-3-(3-methylbutyl)pyrazine. This represents the first documented instance of pyrazines in the defensive secretions of a phasmid.

Furthermore, this compound has been identified as a component of the trail pheromone of the ant Eutetramorium mocquerysi. In this species, the poison gland secretion contains a blend of pyrazines, including this compound, which are utilized for recruitment during foraging and nest emigration.

Table 1: Documented Occurrences of this compound in Insect Secretions

| Insect Species | Secretion Type | Other Identified Pyrazines in Secretion |

|---|---|---|

| Phyllium westwoodii (Leaf Insect) | Defensive Spray | 3-Isobutyl-2,5-dimethylpyrazine, 2,5-Dimethyl-3-(3-methylbutyl)pyrazine |

The biosynthesis of pyrazines by microorganisms is a recognized phenomenon, contributing to the aroma profiles of fermented foods and other environments. The compound this compound has been reported in the marine bacterium Sulfitobacter pontiacus. nih.gov

While direct synthesis of this specific compound by all studied strains has not been universally documented, various strains of Bacillus subtilis, particularly those isolated from fermented soybeans (natto), are known to produce a wide array of alkylpyrazines. sandiego.edu Studies have demonstrated that different B. subtilis strains have predispositions to produce specific pyrazines, with some strains capable of producing significant quantities of 2,5-dimethylpyrazine (B89654). sandiego.edu For instance, the BcP21 strain of B. subtilis isolated from natto was found to produce 2,5-dimethylpyrazine at a concentration of 4.5 mg/L. sandiego.edu Additionally, volatile organic compounds from Bacillus amyloliquefaciens GB03 have been shown to include 2,5-dimethylpyrazine, which can influence plant growth.

Table 2: Selected Microbial Sources of Alkylpyrazines, including this compound

| Microbial Species | Specific Compound Mentioned | Context |

|---|---|---|

| Sulfitobacter pontiacus | This compound | Reported presence |

| Bacillus subtilis (e.g., strain BcP21) | 2,5-Dimethylpyrazine | Production in fermented soybeans (natto) |

| Bacillus amyloliquefaciens GB03 | 2,5-Dimethylpyrazine | Emission of volatile organic compounds |

| Streptomyces antioxidans | 2,5-Dimethyl-3-(3-methylbutyl)pyrazine | Reported presence of a related isomer |

Based on available scientific literature, there is no direct evidence to confirm the isolation of this compound as a natural metabolite from plant tissues. While some studies have identified structurally related pyrazine (B50134) compounds in plants, such as isomers in baked potatoes (Solanum tuberosum), the specific compound has not been reported as a direct plant product.

Occurrence in Thermally Processed Food Systems and Derived Products

Pyrazines are well-known as significant contributors to the desirable roasted, nutty, and toasted aromas of many thermally processed foods. They are primarily formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.

While a wide variety of alkylpyrazines have been identified in foods such as roasted coffee, baked bread, and roasted nuts, specific documentation of this compound is limited. foodb.canih.govresearchgate.netresearchgate.net For example, studies on roasted coffee have identified numerous pyrazines, including the closely related isomer 3-ethyl-2,5-dimethylpyrazine, which contributes a roasted hazelnut aroma. nih.gov Similarly, research on the volatile compounds in bread has identified various dimethyl- and ethyl-substituted pyrazines in the crust, but not specifically this compound. nih.govnih.gov The presence of 2,5-dimethylpyrazine is common in a wide range of roasted and baked products, including roasted peanuts, coffee, and bread. foodb.cachemicalbook.com However, the occurrence of the specific 2-methylbutyl substituted compound is not as frequently reported.

Table 3: Examples of Related Pyrazines in Thermally Processed Foods

| Food Product | Examples of Identified Pyrazines |

|---|---|

| Roasted Coffee | 2,5-Dimethylpyrazine, 3-Ethyl-2,5-dimethylpyrazine, 2-Ethenyl-6-methylpyrazine |

| Baked Bread | 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, 2-Ethyl-3-methylpyrazine |

Environmental Presence and Distributional Dynamics of this compound

Currently, there is a notable lack of scientific literature and monitoring data concerning the presence and distribution of this compound in the wider environment, such as in water sources, soil, or the atmosphere. While studies have investigated the occurrence of other pyrazines in drinking water due to their earthy and musty odors, this specific compound has not been a focus of such environmental surveys. Therefore, its environmental fate, transport, and potential for accumulation remain uncharacterized.

Synthetic Methodologies and Chemical Transformations of 2,5 Dimethyl 3 2 Methylbutyl Pyrazine

Total Synthesis Approaches for 2,5-Dimethyl-3-(2-methylbutyl)pyrazine

The total synthesis of this compound can be approached through two primary strategies: constructing the pyrazine (B50134) ring with the substituents already in place, or by functionalizing a pre-formed pyrazine core.

A retrosynthetic analysis of this compound reveals two main logical disconnections.

Strategy 1: C-N Bond Disconnection (Ring Synthesis) : The most classical approach involves disconnecting the C-N bonds of the pyrazine ring. This leads back to two key building blocks: an α-dicarbonyl compound and a 1,2-diamine. For the target molecule, this would involve the condensation of 2,3-diaminopropane with a dicarbonyl compound such as 4-methyl-2,3-heptanedione. A significant challenge in this approach is achieving the correct regiochemistry, as condensation can occur in two different orientations, leading to a mixture of isomeric products.

Strategy 2: C-C Bond Disconnection (Ring Functionalization) : A more modern and regioselective approach involves disconnecting the bond between the pyrazine ring and the 2-methylbutyl side chain. This retrosynthetic step points to a 2,5-dimethylpyrazine (B89654) core that is halogenated at the C3 position, which can then be coupled with a suitable 2-methylbutyl organometallic reagent. This strategy offers superior control over the final substitution pattern. The 2,5-dimethylpyrazine precursor itself can be synthesized via the self-condensation of aminoacetone. asm.orgnih.govchemicalbook.com

Based on the retrosynthetic analyses, several reaction pathways have been developed.

Condensation and Dehydrogenation: The synthesis of alkylpyrazines through the condensation of α-diketones with 1,2-diamines followed by dehydrogenation is a well-established but often low-yielding and non-regioselective method for preparing unsymmetrically substituted pyrazines. rsc.org The reaction between 4-methyl-2,3-heptanedione and 2,3-diaminopropane would likely produce the desired product along with its isomer, 2,3-dimethyl-5-(2-methylbutyl)pyrazine, necessitating difficult purification steps.

Nickel-Catalyzed Cross-Coupling: A highly efficient and regioselective pathway involves the cross-coupling of a halogenated pyrazine with an organozinc reagent. rsc.orgrsc.org This method is particularly suitable for synthesizing trialkylpyrazines. The synthesis would proceed as follows:

Formation of 2,5-dimethylpyrazine: This precursor is typically formed through the self-condensation of aminoacetone, which itself can be generated from l-threonine. asm.orgnih.gov

Chlorination: 2,5-Dimethylpyrazine is chlorinated to produce 2-chloro-3,6-dimethylpyrazine.

Cross-Coupling: The chlorinated intermediate is then subjected to a nickel-catalyzed cross-coupling reaction with a (2-methylbutyl)zinc reagent. This reaction selectively installs the alkyl group at the chlorinated position, yielding this compound with high regioselectivity. rsc.orgrsc.org

Radical Alkylation (Minisci Reaction): Another method for functionalizing the pyrazine ring is through a Minisci-type radical reaction. This involves treating a protonated pyrazine, such as 2,5-dimethylpyrazine, with a source of alkyl radicals. For instance, reacting 2,5-dimethylpyrazine under acidic and oxidative conditions with an appropriate aldehyde can introduce an alkyl group. google.com However, this method can sometimes lead to mixtures of products if multiple ring positions are reactive.

Stereoselective Synthesis of this compound and its Enantiomers

The 2-methylbutyl substituent contains a stereocenter at the C2 position of the butyl chain. Therefore, this compound is a chiral molecule that exists as a pair of enantiomers: (S)-2,5-Dimethyl-3-(2-methylbutyl)pyrazine and (R)-2,5-Dimethyl-3-(2-methylbutyl)pyrazine.

The synthesis of a specific enantiomer requires a stereoselective approach. This is typically achieved by using a chiral starting material that is incorporated into the final molecule. A plausible, though not explicitly documented, pathway for the stereoselective synthesis would involve:

Preparation of a Chiral Precursor: Starting with an enantiomerically pure alcohol, such as (S)-2-methyl-1-butanol or (R)-2-methyl-1-butanol.

Formation of a Chiral Organometallic Reagent: The chiral alcohol is converted into a suitable organometallic reagent, for example, a chiral (2-methylbutyl)zinc halide. This conversion must proceed in a way that does not racemize the stereocenter.

Stereospecific Cross-Coupling: The enantiopure organozinc reagent is then used in the nickel-catalyzed cross-coupling reaction with 2-chloro-3,6-dimethylpyrazine. Many such coupling reactions are known to proceed with retention of configuration at the chiral center, which would transfer the stereochemistry from the starting alcohol to the final pyrazine product. nih.gov This strategy allows for the targeted synthesis of either the (S) or (R) enantiomer of the target compound.

Preparation of Structural Analogs and Derivatives of this compound

The synthetic routes developed for this compound can be adapted to prepare a wide range of structural analogs and derivatives, allowing for the systematic study of structure-activity relationships.

Once the core structure of this compound is assembled, further modifications can be made to its functional groups.

Acylation of the Pyrazine Ring: A common modification is the introduction of an acyl group onto the pyrazine ring. This can be achieved via a Minisci radical reaction. rsc.org For example, reacting the trialkylpyrazine with an α-keto acid in the presence of a silver catalyst and a persulfate oxidant generates acyl radicals that can substitute onto the electron-deficient pyrazine ring, yielding an acylpyrazine derivative.

Oxidation of Methyl Groups: The methyl groups on the pyrazine ring can be oxidized to other functional groups. For instance, one of the methyl groups can be selectively oxidized to a carboxylic acid using a strong oxidizing agent. asm.org This transformation is valuable as 5-methylpyrazine-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals. chemicalbook.com

The flexibility of the synthetic methods allows for the creation of numerous analogs through isosteric replacements and variations in the substitution pattern on the pyrazine scaffold.

Isosteric Replacements: The 2-methylbutyl group can be readily replaced by other alkyl groups to study how changes in the size, shape, and branching of the side chain affect the molecule's properties. The nickel-catalyzed cross-coupling reaction is particularly well-suited for this, as a variety of dialkylzinc reagents (e.g., diisobutylzinc, di-sec-butylzinc, dipentylzinc) can be used in place of di-(2-methylbutyl)zinc. rsc.orgrsc.org This allows for the synthesis of a homologous series of 2,5-dimethyl-3-alkylpyrazines.

Scaffold Variations: The substitution pattern on the pyrazine ring itself can be altered. While the synthesis of 2,5-dimethyl-3-alkylpyrazines is well-controlled, targeting other isomers such as 2,6-dimethyl-3-alkyl or 2,3-dimethyl-5-alkylpyrazines would require different starting materials and synthetic strategies to ensure the desired regioselectivity. For example, the synthesis of a 2,6-dimethyl substituted pattern would typically start from 2,6-dimethylpyrazine. The ability to create these various isomers is crucial for understanding the structure-property relationships of trisubstituted alkylpyrazines. researchgate.net

Biosynthetic Pathways and Metabolic Fates of 2,5 Dimethyl 3 2 Methylbutyl Pyrazine

Elucidation of Precursor Molecules for 2,5-Dimethyl-3-(2-methylbutyl)pyrazine Biosynthesis

The biosynthesis of this compound, like other alkylpyrazines, is primarily linked to the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. asm.orgmdpi.com The carbon and nitrogen atoms that constitute the pyrazine (B50134) ring and its alkyl side chains are derived from these precursor molecules.

Amino Acids: The structure of this compound points towards the involvement of specific amino acids. The 2-methylbutyl group is structurally related to the amino acid isoleucine, suggesting it is a key precursor. Similarly, the formation of a related compound, 2,5-dimethyl-3-(3-methylbutyl)-pyrazine, has been proposed to involve lysine (B10760008) and leucine. researchgate.net The dimethyl groups on the pyrazine ring are often derived from more common amino acids like alanine (B10760859) or threonine. datapdf.com For instance, L-threonine has been identified as a direct precursor for the synthesis of 2,5-dimethylpyrazine (B89654) in Bacillus subtilis. asm.org

Sugars: Reducing sugars such as glucose and fructose (B13574) provide the necessary carbonyl groups to react with the amino groups of amino acids, initiating the cascade of reactions that lead to pyrazine formation. asm.orgdatapdf.com The reaction between these sugars and amino acids generates key intermediates, including α-aminoketones, which are crucial for the assembly of the pyrazine ring. researchgate.net

The following table summarizes the key precursor molecules implicated in the biosynthesis of this compound and related alkylpyrazines.

| Precursor Type | Specific Molecule(s) | Role in Biosynthesis |

| Amino Acids | Isoleucine, Leucine, Lysine, Alanine, Threonine | Provide nitrogen atoms for the pyrazine ring and carbon atoms for the alkyl side chains, including the 2-methylbutyl group. |

| Reducing Sugars | Glucose, Fructose | Provide carbonyl groups for the initial Maillard reaction and contribute to the formation of key intermediates. |

Enzymatic Mechanisms and Pathways involved in this compound Formation

While the Maillard reaction can occur non-enzymatically at elevated temperatures, microbial biosynthesis of pyrazines involves specific enzymatic pathways. Although the direct enzymatic pathway for this compound has not been fully elucidated, studies on related pyrazines in microorganisms like Bacillus subtilis provide significant insights.

The biosynthesis of 2,5-dimethylpyrazine in B. subtilis is initiated by the enzyme L-threonine-3-dehydrogenase (TDH) . asm.orgasm.org This enzyme catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. This intermediate is unstable and spontaneously decarboxylates to form aminoacetone. asm.org Two molecules of aminoacetone can then condense to form a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to yield 2,5-dimethylpyrazine. nih.gov

It is hypothesized that a similar pathway could lead to the formation of this compound. This would involve the condensation of an α-aminoketone derived from an amino acid like threonine or alanine with another α-aminoketone derived from the deamination and decarboxylation of isoleucine.

The proposed key steps in the enzymatic formation are:

Enzymatic formation of α-aminoketones: Enzymes such as amino acid dehydrogenases or transaminases would act on precursor amino acids (e.g., threonine, isoleucine) to produce α-aminoketones.

Condensation: Two different α-aminoketone molecules would non-enzymatically or enzymatically condense to form a dihydropyrazine derivative.

Oxidation: The dihydropyrazine intermediate would be oxidized to the stable aromatic pyrazine ring.

The following table outlines the proposed enzymatic reactions and the enzymes potentially involved.

| Step | Reaction | Potential Enzyme Class |

| 1. Precursor Activation | Oxidation of L-threonine and L-isoleucine to their respective α-keto acids. | Amino Acid Dehydrogenase |

| 2. Intermediate Formation | Decarboxylation of α-keto acids to form α-aminoketones (e.g., aminoacetone from threonine). | Decarboxylase |

| 3. Ring Formation | Condensation of two α-aminoketone molecules to form a dihydropyrazine. | Potentially non-enzymatic |

| 4. Aromatization | Oxidation of the dihydropyrazine to form the final pyrazine compound. | Oxidase/Dehydrogenase |

Microbial Biotransformation and Metabolism of this compound

The presence of this compound has been reported in the bacterium Sulfitobacter pontiacus, indicating its production within the microbial world. nih.gov While specific pathways for the biotransformation and metabolism of this particular compound are not well-documented, the broader metabolism of pyrazines by microorganisms has been a subject of study. nih.gov

Microorganisms, including various bacteria and fungi, are capable of both synthesizing and degrading pyrazines. nih.gov The biotransformation of pyrazines can lead to the formation of novel molecules. Some pyrazine derivatives have been shown to possess antimicrobial properties, suggesting a role in microbial interactions. mdpi.com For instance, 2,5-dimethylpyrazine has demonstrated fungistatic and antimicrobial activities. mdpi.comchemicalbook.com This hints at a potential ecological role for these compounds.

The degradation of the pyrazine ring by microorganisms is a critical aspect of their metabolic fate. While the specific enzymes and pathways for the catabolism of this compound are unknown, it is likely to involve ring-cleavage enzymes, similar to the degradation of other aromatic compounds. The alkyl side chains would also be subject to oxidative degradation.

Regulative Mechanisms of this compound Biosynthesis

The regulation of pyrazine biosynthesis in microorganisms is complex and likely occurs at multiple levels, primarily through the control of precursor availability and the expression of key biosynthetic genes.

Substrate Availability: The production of this compound is dependent on the intracellular pools of its precursor amino acids (isoleucine, threonine, etc.) and sugars. asm.orgresearchgate.net The metabolic state of the cell and the composition of the growth medium can therefore significantly influence the rate of pyrazine synthesis. In Bacillus subtilis, the addition of L-threonine to the culture medium has been shown to increase the production of 2,5-dimethylpyrazine. asm.org

Gene Expression: The expression of genes encoding key biosynthetic enzymes, such as L-threonine-3-dehydrogenase in the case of 2,5-dimethylpyrazine synthesis, is a critical regulatory point. asm.org The regulation of these genes can be influenced by various factors, including nutrient availability and cellular stress responses. For instance, in some bacteria, the production of secondary metabolites like pyrazines is linked to quorum sensing, a cell-density-dependent gene regulation system.

Metabolic Engineering: Research into the microbial production of pyrazines has led to metabolic engineering strategies to enhance yields. nih.gov This often involves the overexpression of genes for rate-limiting enzymes or the knockout of genes for competing pathways. For example, inactivating the gene for 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), which competes for the intermediate L-2-amino-acetoacetate, has been shown to improve the production of 2,5-dimethylpyrazine in B. subtilis. asm.org

The following table details the known regulatory mechanisms for related pyrazine biosynthesis, which are likely applicable to this compound.

| Regulatory Level | Mechanism | Example |

| Substrate Level | Control of intracellular precursor pools. | Availability of L-threonine and glucose directly impacts 2,5-dimethylpyrazine synthesis in B. subtilis. |

| Gene Expression Level | Transcriptional regulation of biosynthetic genes. | Expression of L-threonine-3-dehydrogenase gene is crucial for pyrazine production. |

| Metabolic Flux | Diversion of intermediates from primary metabolism to secondary metabolite (pyrazine) synthesis. | Inactivation of competing pathways, such as the KBL enzyme, enhances pyrazine yield. |

Advanced Analytical Approaches for the Detection and Quantification of 2,5 Dimethyl 3 2 Methylbutyl Pyrazine

Chromatographic Separation Techniques for 2,5-Dimethyl-3-(2-methylbutyl)pyrazine

Chromatography is the cornerstone of separating individual volatile and semi-volatile compounds from a mixture. The choice between gas and liquid chromatography is dictated by the compound's physicochemical properties and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile compounds such as this compound. This technique combines the superior separation capability of gas chromatography with the sensitive and specific detection power of mass spectrometry. In GC, volatile compounds are separated based on their boiling points and affinity for a stationary phase within a capillary column. As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer, which then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint.

Below is a table summarizing the findings from a GC-MS analysis of a beef-flavored seasoning.

| Compound | Relative Amount (%) | Associated Flavor Characteristic | Origin |

| This compound | 0.35 | Roasted, Nutty, Meaty | Maillard Reaction |

Data sourced from GC/MS analysis of beef-flavored seasonings. google.com

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a superior alternative for analyzing less volatile, thermally unstable, or polar pyrazine (B50134) derivatives that are not amenable to gas chromatography. It is also particularly advantageous for highly complex matrices, such as biological fluids or viscous food products, where extensive sample cleanup would otherwise be required.

LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. The eluent is then directed to a tandem mass spectrometer (MS/MS). The first mass spectrometer isolates the parent ion of the target analyte, which is then fragmented in a collision cell. The second mass spectrometer analyzes these specific fragment ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing matrix interference and allowing for accurate quantification at very low concentration levels. Although specific applications for this compound are not extensively detailed in the provided literature, the principles of LC-MS/MS make it an indispensable tool for future research into its presence in challenging sample types or for metabolic studies.

Advanced Spectroscopic Characterization of this compound

Beyond chromatographic identification, advanced spectroscopic techniques are essential for the unambiguous structural confirmation and detailed characterization of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. For this compound, 1H and 13C NMR would confirm the specific arrangement of the methyl and methylbutyl groups on the pyrazine ring.

Furthermore, advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering insights into the molecule's preferred three-dimensional shape or conformation. Understanding the conformation is crucial as it can influence how the molecule interacts with olfactory receptors, thereby affecting its perceived aroma. While spectroscopic data for many synthesized pyrazine derivatives have been confirmed to be in good agreement with established values using NMR, specific conformational studies on this compound remain a topic for more focused research. nbu.ac.in

The table below illustrates the type of data obtained from NMR analysis, which is critical for structural confirmation.

| Nucleus | Technique | Information Gained |

| ¹H | ¹H NMR | Number of unique protons, their chemical environment, and neighboring protons. |

| ¹³C | ¹³C NMR | Number of unique carbons and their chemical environment (e.g., aromatic, aliphatic). |

| ¹H-¹H | COSY | Shows which protons are coupled (connected through bonds). |

| ¹H-¹³C | HSQC/HMBC | Correlates protons with their directly attached carbons (HSQC) or carbons further away (HMBC). |

| ¹H-¹H | NOESY | Reveals protons that are close in space, aiding in conformational analysis. |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of a compound's elemental formula. While standard GC-MS can confirm the identity of a known compound by matching its mass spectrum to a library, HRMS is indispensable for identifying unknown compounds, such as novel derivatives or metabolites of this compound.

For example, if a sample analysis revealed a compound suspected to be a hydroxylated metabolite of our target pyrazine, HRMS could distinguish between other potential elemental compositions that have the same nominal mass. By comparing the measured accurate mass to the theoretical masses of possible formulas, researchers can confidently identify the structure. This capability is critical in metabolomics and in understanding the transformation of flavor compounds in biological systems or during food processing.

Sample Preparation and Extraction Strategies for this compound in Diverse Matrices

The quality of analytical data is heavily dependent on the effectiveness of the sample preparation and extraction strategy. The goal is to isolate the target analyte from the matrix, concentrate it, and remove interfering substances. The choice of technique is tailored to the specific matrix (e.g., solid, liquid, high-fat) and the subsequent analytical method.

For volatile compounds like this compound intended for GC-MS analysis, headspace techniques are common. Solid-Phase Microextraction (SPME) is a solvent-free method where a coated fiber is exposed to the sample's headspace (or directly immersed). The fiber adsorbs volatile and semi-volatile analytes, which are then thermally desorbed directly into the GC injector. This method is effective for matrices like beverages and seasonings. google.comresearchgate.net

For LC-MS/MS analysis or for less volatile derivatives, liquid-based extraction methods are more suitable. These include:

Liquid-Liquid Extraction (LLE): Uses immiscible solvents to partition the analyte from the sample.

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of solvent.

The table below summarizes potential extraction strategies for different analytical scenarios.

| Matrix Type | Target Analyte | Analytical Technique | Recommended Extraction Strategy |

| Solid (e.g., Seasoning Powder) | Volatile Pyrazines | GC-MS | Headspace-SPME |

| Liquid (e.g., Fermented Beverage) | Volatile Pyrazines | GC-MS | Headspace-SPME |

| Viscous Liquid/Semi-Solid (e.g., Food Paste) | Pyrazines and Derivatives | LC-MS/MS | Solid-Phase Extraction (SPE) |

| Biological Fluid | Metabolites | LC-MS/MS | Liquid-Liquid Extraction (LLE) or SPE |

The development of an optimal extraction protocol is critical for achieving the low detection limits required for trace analysis of impactful aroma compounds like this compound. google.com

Quantitative Analytical Method Validation for this compound

The robust quantification of this compound in various matrices necessitates the validation of analytical methods to ensure data reliability, accuracy, and reproducibility. While specific validation data for this compound is not extensively documented in publicly available literature, the validation parameters for analogous alkylpyrazines, frequently analyzed by techniques such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), provide a comprehensive framework for the expected performance of a validated method. nih.govvscht.cz The validation of these methods typically encompasses the evaluation of linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, in line with international guidelines. nih.gov

The complex nature of food matrices often requires matrix-matched calibration to compensate for matrix effects that can either enhance or suppress the analytical signal, thereby affecting the accuracy of quantification. mdpi.com For instance, studies on pyrazine analysis in flavor-enhanced oils and green tea have demonstrated the necessity of method validation to achieve reliable quantitative results. nih.govresearchwithrutgers.com

Linearity

Linearity is established by analyzing a series of standard solutions at varying concentrations to demonstrate a proportional relationship between the concentration of the analyte and the instrumental response. For pyrazines, a good linearity is typically indicated by a coefficient of determination (R²) greater than 0.99. nih.gov In the analysis of various pyrazines in different matrices, linearity has been successfully demonstrated over specific concentration ranges.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These parameters are crucial for analyzing trace levels of flavor compounds. The determination of LOD and LOQ is often based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ. nih.gov

Precision

Precision is assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method. This is typically expressed as the relative standard deviation (RSD) of replicate measurements. For the analysis of pyrazines, RSD values below 15-20% are generally considered acceptable, demonstrating the method's consistency. nih.govmdpi.com

Accuracy

Accuracy is evaluated through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the recovered analyte is calculated. Acceptable recovery ranges are typically between 80% and 120%, indicating that the method can accurately measure the true concentration of the analyte in the sample.

The following tables present a summary of validation parameters for the quantitative analysis of various alkylpyrazines using HS-SPME-GC-MS, which can be considered representative for establishing a validated method for this compound.

Table 1: Linearity Data for Selected Pyrazines

| Compound | Matrix | Concentration Range (µg/mL) | Coefficient of Determination (R²) |

| 2-Ethyl-5-methylpyrazine | Green Tea | 0.01 - 1.0 | 0.998 |

| 2-Ethyl-6-methylpyrazine | Green Tea | 0.01 - 1.0 | 0.999 |

| 2,3,5-Trimethylpyrazine | Rapeseed Oil | 0.1 - 10 | >0.99 |

| 2,3,5,6-Tetramethylpyrazine (B1682967) | Rapeseed Oil | 0.1 - 10 | >0.99 |

This table presents representative linearity data for pyrazines similar to this compound, as specific data for the target compound is limited.

Table 2: LOD and LOQ Data for Selected Pyrazines

| Compound | Matrix | LOD (ng/g) | LOQ (ng/g) |

| 2-Ethyl-5-methylpyrazine | Green Tea | - | 0.01 µg/mL |

| 2-Ethyl-6-methylpyrazine | Green Tea | - | 0.01 µg/mL |

| 2,5-Dimethylpyrazine (B89654) | Rapeseed Oil | 2 | 6 |

| 2,3,5-Trimethylpyrazine | Rapeseed Oil | 4 | 12 |

| 2,3,5,6-Tetramethylpyrazine | Rapeseed Oil | 5 | 15 |

This table shows examples of LOD and LOQ for other pyrazine compounds, providing an expected range for a validated method for this compound. nih.govresearchwithrutgers.com

Table 3: Precision and Accuracy Data for Selected Pyrazines

| Compound | Matrix | Intra-day RSD (%) | Inter-day RSD (%) | Recovery (%) |

| 2-Ethyl-5-methylpyrazine | Green Tea | 5.2 | 7.8 | 95.2 - 102.5 |

| 2-Ethyl-6-methylpyrazine | Green Tea | 4.8 | 6.9 | 96.1 - 103.1 |

| Various Pyrazines | Rapeseed Oil | < 16 | < 16 | 91.6 - 109.2 |

This table illustrates typical precision and accuracy results for the analysis of pyrazines in complex matrices, which would be the target for a validated method for this compound. nih.govresearchwithrutgers.com

Biological and Ecological Interactions of 2,5 Dimethyl 3 2 Methylbutyl Pyrazine Non Clinical Focus

Molecular Interactions with Biological Receptors

Ligand-Receptor Binding Studies (e.g., Olfactory Receptors, Chemoreceptors)

No specific ligand-receptor binding studies for 2,5-dimethyl-3-(2-methylbutyl)pyrazine have been documented in peer-reviewed literature. The understanding of how odorant molecules, including pyrazines, bind to olfactory receptors is a growing field of study. For instance, research on other pyrazines has begun to unravel the complexities of their interactions with G protein-coupled receptors (GPCRs) that constitute the olfactory receptor family. nih.gov However, the specific olfactory receptors that may detect this compound and the nature of their binding affinity and kinetics remain to be elucidated.

Signal Transduction Pathways Mediated by this compound

Consistent with the lack of specific receptor binding studies, the signal transduction pathways that would be activated by this compound are currently unknown. In general, the binding of an odorant to an olfactory receptor initiates a signal transduction cascade within the olfactory neuron, typically involving G-proteins and the production of second messengers like cyclic AMP (cAMP), which ultimately leads to the generation of an action potential. The specific downstream effects following the potential binding of this compound to a receptor have not been investigated.

Role of this compound in Interspecies Chemical Communication

While direct and extensive research is sparse, some studies have identified this compound in biological contexts, suggesting a role in chemical communication.

Microbial Quorum Sensing and Signaling

This compound has been reported to be produced by the marine bacterium Sulfitobacter pontiacus. nih.gov However, the functional role of this compound in the chemical signaling or quorum sensing of this bacterium has not been determined. Quorum sensing is a system of stimulus and response correlated to population density, and many bacteria utilize small molecules to coordinate group behaviors. Whether this compound serves such a function in S. pontiacus is a subject for future research.

Plant-Insect Chemical Ecology

There is no specific information available in the scientific literature detailing the role of this compound in plant-insect chemical ecology. Pyrazines as a class are known to be involved in various plant-insect interactions, acting as attractants or deterrents, but the specific contribution of this compound has not been studied.

Vertebrate Chemical Cues

No studies have identified this compound as a chemical cue in vertebrates. However, the compound has been identified as a component of an invertebrate's chemical secretion.

In a study of the poison gland secretion of the myrmicine ant Eutetramorium mocquerysi, endemic to Madagascar, this compound was identified as one of three pyrazine (B50134) compounds. nih.gov The ants use secretions from this gland to lay recruitment trails for foraging and nest emigration. nih.gov While another compound in the mixture, 2,3-dimethyl-5-(2-methylpropyl)pyrazine, was found to elicit trail-following behavior on its own, the specific function of this compound was not determined. nih.gov The researchers noted that a synergistic function with the other pyrazine components could not be ruled out. nih.gov

Pyrazine Compounds in the Poison Gland Secretion of Eutetramorium mocquerysi

| Compound | Observed Behavioral Response | Reference |

|---|---|---|

| 2,3-dimethyl-5-(2-methylpropyl)pyrazine | Elicited trail-following behavior | nih.gov |

| 2,3-dimethyl-5-(3-methylbutyl)pyrazine | No trail-following behavior observed when tested alone | nih.gov |

| This compound | Function not determined; possible synergistic role | nih.gov |

In Vitro Antimicrobial and Antifungal Activities of this compound and Related Pyrazines

Pyrazines, a class of volatile organic compounds, are recognized for their broad-spectrum antimicrobial properties. fao.org While direct and extensive research on the antimicrobial and antifungal activities of this compound is limited, studies on structurally related alkylpyrazines provide significant insights into their potential efficacy against various microorganisms.

This compound has been identified as a component of the defensive spray of the phasmid insect Phyllium westwoodii, suggesting a role in deterring predators or microbial threats. tugraz.at This ecological function is consistent with the antimicrobial activities observed in other pyrazine derivatives.

Studies on closely related compounds, such as 2,5-dimethylpyrazine (B89654), have demonstrated notable antimicrobial effects. For instance, 2,5-dimethylpyrazine has shown a significant bactericidal effect against Escherichia coli, with its efficacy increasing with higher concentrations and longer incubation times. mdpi.com It has also exhibited impressive activity against the plant pathogenic bacterium Ralstonia solanacearum. mdpi.com Furthermore, various pyrazine derivatives, including 2,5-dimethylpyrazine, have been identified as effective antifungal and antioomycete agents, combating pathogens like Phytophthora on black pepper cuttings. mdpi.com Volatile organic compounds (VOCs) from Pseudomonas putida BP25, which include 2,5-dimethylpyrazine, have shown inhibitory activity against a wide range of plant pathogens. researchgate.net

The antimicrobial spectrum of a related compound, 2,5-bis(1-methylethyl)-pyrazine, has been tested against several bacterial and fungal targets, including Escherichia coli, Staphylococcus aureus, Candida albicans, Fusarium culmorum, and Rhizoctonia solani. knaw.nl

Interactive Data Table: Antimicrobial Activity of Related Pyrazines

| Compound | Target Organism | Observed Effect | Reference |

| 2,5-Dimethylpyrazine | Escherichia coli | Significant decrease in cell concentration. | mdpi.com |

| 2,5-Dimethylpyrazine | Ralstonia solanacearum | Growth inhibition of 69.75% at 504 µg/mL and 79.87% at 672 µg/mL. | mdpi.com |

| 2-Ethyl-3-methylpyrazine | Ralstonia solanacearum | Growth inhibition of 72.89% at 335 µg/mL and 91.65% at 504 µg/mL. | mdpi.com |

| 2,5-Dimethylpyrazine | Phytophthora spp. | Contraction of contamination at 21 μg/mL. | mdpi.com |

| 2,5-bis(1-methylethyl)-pyrazine | Burkholderia sp. | Significant growth inhibition at concentrations of 2%, 5%, and 10% v/v. | researchgate.net |

| 2,5-bis(1-methylethyl)-pyrazine | Candida albicans, Fusarium culmorum, Rhizoctonia solani | Antimicrobial activity observed. | knaw.nl |

The mechanisms through which pyrazines inhibit microbial growth are multifaceted and appear to be concentration-dependent. Investigations into 2,5-bis(1-methylethyl)-pyrazine, a structurally similar compound, have provided valuable models for understanding these processes. fao.orgknaw.nlnih.gov

At lower concentrations, the primary mode of action appears to be the disruption of the cell wall. knaw.nlnih.gov This is supported by transcriptional reporter assays in E. coli that show a cell-wall damage response. fao.orgknaw.nl The activity was further confirmed using a general toxicity reporter assay in an E. coli strain defective in peptidoglycan turnover. knaw.nlnih.gov

Conversely, at higher exposure levels, a more severe mechanism is triggered, leading to a strong DNA damage response. fao.orgknaw.nlnih.gov This suggests that the antimicrobial effects of this class of pyrazines are unlikely to occur via redox cycling. knaw.nl The general modes of action for volatile organic compounds like pyrazines can include disintegrating the cell envelope, inhibiting translational and transcriptional processes, and blocking membrane channels. knaw.nl

The interaction of pyrazines with other compounds can modulate their antimicrobial efficacy. Research has shown that combinations of different substances can lead to either enhanced (synergistic) or reduced (antagonistic) effects.

A study on 2,5-bis(1-methylethyl)-pyrazine demonstrated a synergistic effect where a secondary metabolite extract combined with the pure pyrazine compound resulted in significantly larger zones of inhibition against test bacteria compared to the metabolite extract alone. researchgate.net In a different context, a study on novel synthesized thiazine (B8601807) derivatives found that one compound, CS4, exhibited a synergistic effect when combined with the standard antibacterial drug ciprofloxacin (B1669076) against Pseudomonas aeruginosa and Escherichia coli. researchgate.net While not a pyrazine, this highlights the potential for synergistic interactions between heterocyclic compounds and conventional antibiotics.

Enzymatic Modulation and Biochemical Pathway Interventions by this compound (in vitro)

The in vitro effects of this compound on specific enzymatic activities and biochemical pathways are not well-documented. However, research on related pyrazine compounds provides evidence of their capacity to interact with and modulate biological pathways.

For example, 2,5-dimethylpyrazine has been shown to reduce the plasma levels of nonesterified fatty acids in rats. This effect is mediated through its interaction with the G-protein coupled receptor GPR109A, following its metabolism to the corresponding carboxylic acid. mdpi.com In the realm of biosynthesis, L-threonine has been identified as a starting substrate for the formation of 2,5-dimethylpyrazine, a process involving the enzyme L-threonine-3-dehydrogenase (TDH) and subsequent non-enzymatic reactions. nih.gov The synthesis of pyrazines like 2,3,5,6-tetramethylpyrazine (B1682967) (TTMP) involves key metabolic routes including the glycolytic pathway, the tricarboxylic acid (TCA) cycle, and nitrogen metabolism. researchgate.net Overexpression of the 2,3-butanediol (B46004) dehydrogenase gene has been shown to significantly reduce TTMP biosynthesis, indicating a point of enzymatic intervention. researchgate.netnih.gov

Impact on Non-Mammalian Cellular Processes (e.g., bacterial, fungal, plant cell cultures)

Alkylpyrazines can exert significant influence on the cellular processes of bacteria, fungi, and plants.

In bacterial cultures, 2,5-dimethylpyrazine has demonstrated a clear bactericidal effect, reducing the cell concentration of E. coli. mdpi.com It also inhibits the growth of the significant soil-borne plant pathogen Ralstonia solanacearum. mdpi.com The volatile compound 2,5-bis(1-methylethyl)-pyrazine, produced during the co-culture of Paenibacillus sp. and Burkholderia sp., significantly inhibits the growth of Burkholderia. researchgate.net

In fungal cells, VOCs from Pseudomonas putida BP25, including 2,5-dimethylpyrazine, are effective in inhibiting a variety of fungal and oomycete plant pathogens such as Rhizoctonia solani, Colletotrichum gloeosporioides, and Phytophthora capsici. researchgate.net Fungi exposed to VOCs from Chromobacterium vaccinii displayed extensive morphological changes, including swollen hyphal cells, vacuolar depositions, and alterations to the cell wall. frontiersin.org

In plant systems, pyrazines can act as signaling molecules. At high concentrations, 2,5-dimethylpyrazine can inhibit plant growth, an effect linked to a rapid increase in salicylic (B10762653) acid content and the expression of related defense genes. nih.gov This suggests a trade-off mechanism where high concentrations of the volatile compound trigger a defense response at the expense of growth. nih.gov Furthermore, 2,5-dimethylpyrazine emitted by Pseudomonas putida BP25 has been shown to enhance anthracnose resistance in mangos. nih.gov

Interactive Data Table: Impact of Related Pyrazines on Non-Mammalian Cellular Processes

| Compound | Organism/Cell Type | Cellular Impact | Reference |

| 2,5-Dimethylpyrazine | Escherichia coli | Reduction in cell concentration. | mdpi.com |

| 2,5-Dimethylpyrazine | Ralstonia solanacearum | Growth inhibition. | mdpi.com |

| 2,5-bis(1-methylethyl)-pyrazine | Burkholderia sp. | Growth inhibition. | researchgate.net |

| 2,5-Dimethylpyrazine | Colletotrichum gloeosporioides | Mycelial growth inhibition. | researchgate.net |

| 2,5-Dimethylpyrazine | Arabidopsis thaliana (plant) | At high concentrations, inhibits growth and increases salicylic acid. | nih.gov |

| VOCs from C. vaccinii | Fungi | Swollen hyphae, vacuolar depositions, cell wall alterations. | frontiersin.org |

Computational and Theoretical Studies on 2,5 Dimethyl 3 2 Methylbutyl Pyrazine

Quantum Chemical Investigations of 2,5-Dimethyl-3-(2-methylbutyl)pyrazine

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to understand the intrinsic properties of a molecule based on its electronic structure. eurasianjournals.com While specific DFT studies on this compound are not prevalent in the literature, the principles can be applied based on extensive research on the pyrazine (B50134) core and its alkyl derivatives. nih.govresearchgate.net

Electronic Structure and Reactivity Predictions

The electronic character of the pyrazine ring is a primary determinant of its reactivity. Pyrazine is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. pharmablock.com This electron deficiency influences its interactions and chemical behavior. The addition of alkyl groups, such as the two methyl groups and the 2-methylbutyl group in the target compound, act as electron-donating groups. This donation of electron density to the ring can modulate its reactivity.

Key electronic properties that can be predicted using quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally implies higher reactivity. For pyrazine derivatives, these calculations can help in understanding their potential to participate in chemical reactions. rsc.org

The electron density distribution across the molecule can also be mapped, highlighting regions that are more susceptible to electrophilic or nucleophilic attack. The nitrogen atoms, with their lone pairs of electrons, are typically regions of high electron density and can act as hydrogen bond acceptors. nih.gov

Table 1: General Electronic Properties of the Pyrazine Ring

| Property | Description | Reference |

|---|---|---|

| Aromaticity | Electron-deficient aromatic heterocycle | pharmablock.com |

| Basicity (pKa) | Less basic than pyridine (B92270) and pyrimidine, with a pKa of 0.37 for the protonated form. | wikipedia.org |

| Dipole Moment | The parent pyrazine molecule has a zero dipole moment due to its symmetry. | nih.gov |

Conformational Analysis and Energy Landscapes

The 2-methylbutyl substituent of this compound introduces conformational flexibility to the otherwise planar pyrazine ring. Conformational analysis is crucial for understanding how the molecule exists in three-dimensional space and which shapes are energetically favorable.

Computational methods can be used to rotate the single bonds within the 2-methylbutyl group to identify different conformers and calculate their relative energies. This process generates a potential energy landscape, where energy minima correspond to stable conformers. The global minimum represents the most stable and likely conformation of the molecule under given conditions. Understanding the preferred conformation is vital for predicting how the molecule might fit into a biological receptor site. eurasianjournals.com The flexibility of the alkyl chain can allow the molecule to adopt various shapes to optimize its interactions with a binding pocket.

Molecular Modeling and Docking Simulations for Receptor Interactions (non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of medicinal chemistry, it is used to predict how a small molecule like this compound might interact with a protein target. nih.gov

While there are no specific clinical receptor studies for this compound, general principles of pyrazine interactions can be informative. The nitrogen atoms of the pyrazine ring are known to act as hydrogen bond acceptors, a crucial interaction for binding to many protein targets, particularly in the hinge region of kinases. pharmablock.com The alkyl substituents contribute to hydrophobic (nonpolar) interactions with corresponding hydrophobic pockets in a receptor. nih.gov

Docking simulations involve placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. These simulations can reveal potential binding modes and key interactions, such as:

Hydrogen bonds: Formed between the pyrazine nitrogens and amino acid residues like glutamic acid or alanine (B10760859). pharmablock.com

Hydrophobic interactions: The methyl and 2-methylbutyl groups can interact with nonpolar amino acid residues.

Van der Waals forces: General attractive or repulsive forces between the ligand and the protein.

Molecular dynamics (MD) simulations can further refine the results of docking by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the predicted binding mode. acs.orgnih.gov

Chemoinformatics and Structure-Activity Relationship (SAR) Derivations for this compound Analogs

Chemoinformatics applies computational methods to analyze chemical data, while Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov For this compound, SAR can be explored by comparing its predicted properties to those of its analogs.

Predictive Modeling of Biological Activities

Predictive models, often based on machine learning algorithms, can be trained on datasets of compounds with known biological activities to predict the activity of new or untested compounds. researchgate.netnih.gov These models use molecular descriptors, which are numerical representations of a molecule's properties, to build a quantitative structure-activity relationship (QSAR) model. nih.gov

For this compound, a predictive model could be used to estimate its potential for various biological activities based on the activities of other known pyrazine derivatives. mdpi.com The accuracy of such predictions depends heavily on the quality and relevance of the training data. nih.govresearchgate.net

Table 2: Comparison of this compound with Related Alkylpyrazines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | Notes | Reference |

|---|---|---|---|---|---|

| This compound | C11H18N2 | 178.27 | 2.7 | The subject compound. | nih.gov |

| 2,5-Dimethyl-3-isobutylpyrazine | C10H16N2 | 164.25 | ~2.3 | An analog with a slightly smaller alkyl group. | nist.govnist.gov |

| 2,5-Dimethyl-3-isopentylpyrazine | C11H18N2 | 178.27 | ~2.5 | An isomer of the subject compound. | nih.govnist.gov |

LogP values are estimations and can vary based on the prediction algorithm.

Pharmacophore Development for Related Pyrazines

A pharmacophore is an abstract representation of the molecular features that are necessary for a molecule to interact with a specific biological target. It defines the spatial arrangement of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. mdpi.com

For pyrazine derivatives, a common pharmacophore might include:

One or two hydrogen bond acceptors (the nitrogen atoms). nih.gov

A hydrophobic region corresponding to the alkyl substituents.

An aromatic ring feature from the pyrazine core.

By analyzing the structures of active pyrazine analogs, a pharmacophore model can be developed. nih.gov This model can then be used to virtually screen large compound libraries to identify other molecules that fit the pharmacophore and are therefore likely to have similar biological activity. The development of such models is a key strategy in modern drug discovery. rsc.org

Future Research Directions and Unaddressed Academic Questions Concerning 2,5 Dimethyl 3 2 Methylbutyl Pyrazine

Emerging Methodologies for Biosynthetic Pathway Elucidation

The precise biosynthetic pathway of 2,5-Dimethyl-3-(2-methylbutyl)pyrazine is an area ripe for investigation. While the biosynthesis of simpler pyrazines like 2,5-dimethylpyrazine (B89654) (2,5-DMP) is known to involve precursors such as L-threonine and catalysis by enzymes like threonine dehydrogenase, the assembly of the more complex 2-methylbutyl side chain onto the pyrazine (B50134) ring requires dedicated study. researchgate.netnih.gov

Future research should leverage emerging methodologies to unravel this pathway:

Heterologous Host Expression : A powerful technique involves the expression of candidate genes from a producing organism, such as Sulfitobacter pontiacus, in a well-characterized heterologous host like Escherichia coli or Saccharomyces cerevisiae. nih.govresearchgate.netmdpi.com This approach allows for the functional characterization of specific enzymes (e.g., nonribosomal peptide synthetases, P450s, methyltransferases) involved in the pathway, one by one, in a controlled environment. mdpi.com

Metabolic Engineering and Cofactor Engineering : As demonstrated in the production of 2,5-DMP, genetically engineering a host organism can significantly improve yields and elucidate pathway dynamics. nih.gov This includes overexpressing key enzymes, disrupting competing metabolic pathways to reduce by-products, and balancing the intracellular NADH/NAD⁺ ratio through cofactor engineering to enhance enzymatic efficiency. nih.gov Applying these strategies could not only clarify the biosynthetic steps but also enable sustainable production of this compound.

Isotope Labeling Studies : Feeding experiments using isotopically labeled precursors (e.g., ¹³C or ¹⁵N labeled amino acids like L-isoleucine, which is a likely precursor to the 2-methylbutyl group) to a producing culture can trace the incorporation of atoms into the final pyrazine structure. Subsequent analysis with NMR or mass spectrometry can definitively map the metabolic origin of each part of the molecule.

Novel Synthetic Strategies for Structural Diversity

Developing novel and efficient synthetic routes is crucial for producing this compound and a library of its analogs for structure-activity relationship (SAR) studies. While classical pyrazine syntheses exist, modern strategies can offer greater control, efficiency, and diversity.

Structure-Based Design : Computational tools can be employed to design novel pyrazine derivatives with potentially enhanced biological activities. nih.govmdpi.com By modeling the interaction of the pyrazine core with biological targets, such as G-protein coupled receptors (olfactory receptors) or enzymes, modifications to the alkyl side chain can be proposed to optimize these interactions. researchgate.net

Combinatorial Chemistry : The use of combinatorial approaches, where different building blocks are systematically combined, can rapidly generate a wide array of structural analogs. This would involve varying the substitution pattern on the pyrazine ring and modifying the structure of the alkyl side chain to explore a broad chemical space.

Flow Chemistry : Continuous flow synthesis offers advantages over traditional batch processing, including improved safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production for research and potential commercial applications.

Advanced In Vitro Model Systems for Biological Interaction Studies

Understanding how this compound interacts with biological systems requires models that more accurately reflect in vivo conditions than traditional 2D cell cultures.

Organoids and Spheroids : Advanced 3D cell culture models, such as intestinal and liver organoids, offer a more physiologically relevant environment to study the absorption, distribution, metabolism, and potential bioactivity of this pyrazine. nih.gov These models maintain cell differentiation and express key proteins at levels similar to actual organs. nih.gov For instance, liver organoids could be used to identify metabolites of the compound, while gut organoids could model its absorption and interaction with the gut microbiome. nih.gov

Organs-on-a-Chip : Microfluidic devices that culture cells in a way that simulates the function of entire organs or even interconnected organ systems (e.g., a gut-liver axis on a chip) represent a frontier in toxicology and pharmacology. nih.gov Such a system could be used to study the compound's journey after ingestion, providing dynamic data on its metabolic fate and effects on different cell types in a connected, multi-organ context. nih.gov

High-Throughput Cellular Assays : Cell-based in vitro assays are essential for screening the biological effects of the compound across various signaling pathways. nih.gov Given that some pyrazine derivatives have been investigated as potential anticancer agents affecting protein tyrosine phosphatases, screening this compound against a panel of cancer cell lines (e.g., HCT116, MCF-7) could uncover previously unknown cytotoxic or signaling activities. nih.govmdpi.com

Predictive Environmental Fate Modeling Enhancements

As a volatile organic compound, understanding the environmental distribution and persistence of this compound is essential. Future research should move beyond basic predictions to more sophisticated environmental fate models (EFMs). uninsubria.itresearchgate.net

Multimedia Compartmental Models (MCMs) : Advanced EFMs like CHEMFRANCE or SimpleBox treat the environment as an integrated system of compartments (air, water, soil, sediment). mdpi.comnih.gov By inputting the physicochemical properties of this compound, these models can predict its partitioning, transport, and concentration across different environmental media. researchgate.netmdpi.com

Spatially and Temporally Resolved Models : Future modeling should incorporate spatial and temporal variations, which significantly influence a chemical's distribution. uninsubria.it Gridded models that account for proximity to emission sources, local environmental characteristics (e.g., temperature, sunlight for photoreaction, organic carbon content), and seasonal changes can provide a much more accurate prediction of the compound's environmental behavior. uninsubria.itmdpi.com

Quantitative Structure-Activity Relationship (QSAR) for Biodegradability : Tools that use a chemical's structure, often represented by its SMILES code, can predict its biodegradability and potential toxicity. nih.gov Developing and validating a specific QSAR model for alkylpyrazines would enable rapid assessment of the environmental persistence of not only this compound but also its structural analogs. nih.gov

| Modeling Approach | Application to this compound | Key Parameters |

| Multimedia Compartmental Models (MCMs) | Predicts the general distribution and concentration in air, water, and soil on a regional scale. | Vapor pressure, water solubility, octanol-water partition coefficient (Kow), degradation rates. |

| Spatially Resolved Models | Creates detailed maps of contamination, accounting for local emission sources and environmental conditions. | Emission rates, meteorological data, soil properties, advection and dispersion processes. |

| QSAR for Biodegradability | Predicts the likelihood and rate of environmental degradation based on molecular structure. | Molecular descriptors, functional groups, binary fingerprint vectors. |

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of this compound, from its creation by an organism to its interaction with a target, can be achieved by integrating multiple layers of biological data. Multi-omics analysis combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture. nih.gov

Biosynthesis Elucidation : In a producing organism, genomics can identify the gene cluster responsible for pyrazine synthesis. Transcriptomics can show when these genes are expressed, proteomics can identify the translated enzymes, and metabolomics can measure the concentration of the pyrazine and its precursors. Integrating these datasets can reveal the complete, regulated biosynthetic network. researchgate.netnih.gov

Mechanism of Action Studies : When studying the compound's biological effects, a multi-omics approach can reveal its mechanism of action. For example, treating a cell culture (e.g., an olfactory neuron model) with the pyrazine and analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and cellular metabolites (metabolomics) can identify the specific pathways and regulatory networks that are perturbed by the compound's presence. nih.gov This approach moves beyond observing a single endpoint to understanding the system-wide response.

Q & A

Q. Advanced

- Regioisomer differentiation : Synthesize candidate structures and compare GC/MS profiles with natural extracts. For example, this compound was distinguished from its 3-(3-methylbutyl) isomer via distinct fragmentation ions (e.g., m/z 137 vs. m/z 123) .

- Isotopic labeling : Use ¹³C or ²H-labeled precursors to track substituent positions during biosynthesis or degradation .

- X-ray crystallography : Resolves absolute configuration in crystalline derivatives, though limited by compound volatility .

What experimental approaches are used to study the pheromone activity of this compound in ants?

Q. Advanced

- Headspace sampling : Solid-phase microextraction (SPME) or Porapak Q traps volatiles emitted by ants. GC/MS quantifies this compound as the dominant alarm pheromone .

- Behavioral assays : Expose ant colonies to synthetic pyrazine and measure alarm responses (e.g., agitation, aggregation). Dose-response curves establish bioactivity thresholds (e.g., nanomolar efficacy) .

- Electrophysiology : Single-sensillum recordings on antennae identify olfactory receptor neurons responsive to the compound .

What methodologies assess the compound’s interaction with olfactory receptors?

Q. Advanced

- Molecular docking : Simulate binding to insect odorant receptors (e.g., Wasmannia auropunctata ORCO) using homology models. Key interactions include hydrophobic contacts with the 2-methylbutyl chain .

- Calcium imaging : Express receptors in heterologous systems (e.g., Xenopus oocytes) and measure intracellular Ca²⁺ flux upon pyrazine exposure .

- Site-directed mutagenesis : Modify receptor residues (e.g., Leu209 in binding pockets) to identify critical binding sites .

What are the key physicochemical properties critical for chromatographic separation?

Q. Basic

- Volatility : Boiling point ~250–270°C, requiring GC or HS-SPME for analysis .

- Polarity : LogP ~3.2 (predicted), favoring reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) .

- Thermal stability : Decomposes above 300°C; use injector temperatures ≤250°C in GC .

Table 2 : Chromatographic Parameters

| Technique | Column/Phase | Detection Method | Key Considerations |

|---|---|---|---|

| GC/MS | DB-5MS (30 m × 0.25 mm) | Electron ionization | Optimize split ratio (1:10–1:50) |

| HPLC | C18, 5 μm | UV (254 nm) | Use 0.1% TFA in mobile phase |

How does thermal processing affect pyrazine formation, relevant to food chemistry?

Q. Advanced

- Kinetic studies : Rapid heating (≥10°C/min) minimizes pyrazine volatilization during roasting. Slow heating (≤5°C/min) promotes secondary degradation (e.g., fragmentation to alkanes) .

- Time-temperature profiles : At 150–200°C, Maillard reactions between reducing sugars and amino acids (e.g., leucine) yield pyrazines. Above 250°C, Strecker degradation dominates .

- Matrix effects : Lipid-rich matrices (e.g., cocoa) enhance pyrazine retention via hydrophobic interactions .

What isotopic labeling techniques are used in biosynthesis studies?

Q. Advanced

- ¹⁵N/¹⁴N analysis : Track nitrogen incorporation from labeled ammonium salts or amino acids into the pyrazine ring .

- ²H/¹H NMR : Resolve biosynthetic pathways by monitoring deuterium uptake at specific positions (e.g., methyl groups) .

- Stable isotope ratio mass spectrometry (SIRMS) : Distinguish natural vs. synthetic origins via δ¹³C or δ²H signatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.